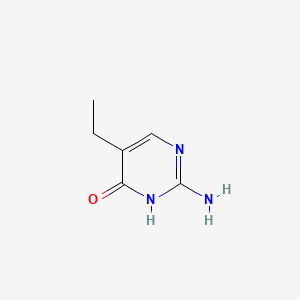

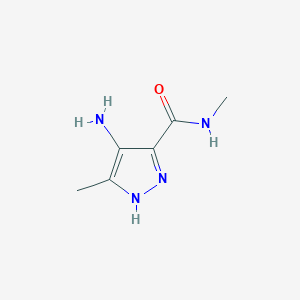

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The signals of C-3 and C-5 carbons of the isoxazole ring were observed around δ = 161.9 and δ = 155.9 ppm, while signals of C-4 carbons not adjacent to the heteroatom were observed around δ = 105.5 ppm .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .科学的研究の応用

Pharmaceuticals: Anticancer Applications

Pyrazole derivatives, including 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide, have been extensively studied for their anticancer properties. They act on various biological pathways and have shown efficacy in inhibiting the growth of cancer cells. The compound’s ability to interfere with cell signaling and apoptosis makes it a potential candidate for cancer therapy research .

Agriculture: Pesticide Development

In agriculture, pyrazole derivatives are utilized in the development of pesticides. Their structural versatility allows for the creation of compounds that are effective against a wide range of agricultural pests. The research into these compounds focuses on enhancing their selectivity and reducing environmental impact .

Material Science: Functional Materials Synthesis

The unique structure of pyrazole derivatives lends itself to the synthesis of functional materials. These materials have applications in various industries, including electronics and nanotechnology. The compound’s properties can be tailored to improve conductivity, durability, and other material characteristics .

Energetic Materials: Melt-Castable Explosives

Pyrazole derivatives have been identified as promising candidates for the development of melt-castable explosives. These explosives are desirable for their suitable melting points and stability, making them easier to handle and safer to use in various applications, including military and aerospace .

Medicinal Chemistry: Antimicrobial and Antifungal Agents

The antimicrobial and antifungal activities of pyrazole derivatives make them valuable in medicinal chemistry. They are being researched for their potential to treat infections caused by resistant strains of bacteria and fungi, addressing a critical need in healthcare .

Organic Synthesis: Heterocyclic Compound Synthesis

In organic synthesis, pyrazole derivatives are used as building blocks for constructing diverse heterocyclic compounds. These compounds are crucial in drug development and other chemical industries for their biological activities and structural diversity .

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to act as enzyme inhibitors, which can be leveraged in the study of biochemical pathways and the development of drugs targeting specific enzymes involved in disease processes .

Chemical Industry: Dyes and Pigments

The chemical structure of pyrazole derivatives is conducive to the creation of dyes and pigments. Research in this area focuses on developing compounds with specific color properties and stability for use in textiles and other materials .

作用機序

Target of Action

The compound 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit excellent inhibition against FLT3 and CDK . These are important targets in the treatment of various diseases, including cancer .

Mode of Action

The compound interacts with its targets, FLT3 and CDK, leading to their inhibition . This inhibition is critical for the compound’s therapeutic effects

Result of Action

The inhibition of FLT3 and CDK by 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide can lead to antiproliferative activities . This suggests that the compound may have potential applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

特性

IUPAC Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOXBTWOVDXOKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310718 |

Source

|

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

CAS RN |

68375-44-0 |

Source

|

| Record name | NSC231347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。